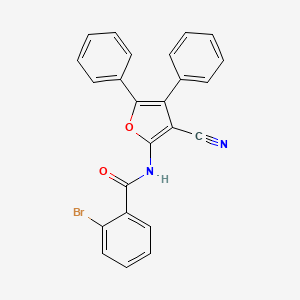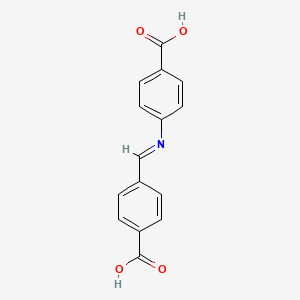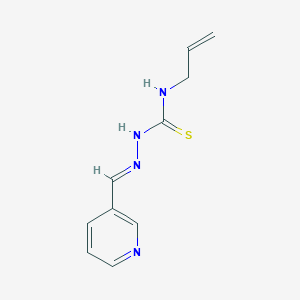![molecular formula C27H25N5O4 B10869307 12-(3,4-dimethoxyphenyl)-9,9-dimethyl-2-(pyridin-2-yl)-8,9,10,12-tetrahydro-11H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-11-one](/img/structure/B10869307.png)
12-(3,4-dimethoxyphenyl)-9,9-dimethyl-2-(pyridin-2-yl)-8,9,10,12-tetrahydro-11H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-11-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12-(3,4-DIMETHOXYPHENYL)-9,9-DIMETHYL-2-(2-PYRIDYL)-8,9,10,12-TETRAHYDRO-11H-CHROMENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-11-ONE is a complex organic compound that belongs to the class of chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines This compound is characterized by its unique structure, which includes a chromene ring fused with a triazolopyrimidine moiety, and is substituted with dimethoxyphenyl, dimethyl, and pyridyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 12-(3,4-DIMETHOXYPHENYL)-9,9-DIMETHYL-2-(2-PYRIDYL)-8,9,10,12-TETRAHYDRO-11H-CHROMENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-11-ONE typically involves multi-step organic synthesis. One common approach includes the following steps:
Formation of the Chromene Ring: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the chromene ring.
Introduction of the Triazolopyrimidine Moiety: This step involves the reaction of the chromene intermediate with hydrazine derivatives and pyrimidine precursors under reflux conditions.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques like chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
12-(3,4-DIMETHOXYPHENYL)-9,9-DIMETHYL-2-(2-PYRIDYL)-8,9,10,12-TETRAHYDRO-11H-CHROMENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-11-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Palladium-catalyzed cross-coupling reactions using aryl boronic acids.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield quinone derivatives, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
12-(3,4-DIMETHOXYPHENYL)-9,9-DIMETHYL-2-(2-PYRIDYL)-8,9,10,12-TETRAHYDRO-11H-CHROMENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-11-ONE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: The compound can be used in the development of organic semiconductors or as a building block for advanced materials.
Biological Studies: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.
Mecanismo De Acción
The mechanism of action of 12-(3,4-DIMETHOXYPHENYL)-9,9-DIMETHYL-2-(2-PYRIDYL)-8,9,10,12-TETRAHYDRO-11H-CHROMENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-11-ONE involves its interaction with specific molecular targets. The compound may bind to active sites of enzymes or receptors, inhibiting their activity. The molecular pathways involved can include signal transduction pathways, where the compound modulates the activity of kinases or other signaling proteins.
Comparación Con Compuestos Similares
Similar Compounds
Chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines: These compounds share the core structure but differ in their substituents.
Pyrazolo[3,4-d]pyrimidines: These compounds have a similar triazolopyrimidine core but with different ring systems.
Uniqueness
12-(3,4-DIMETHOXYPHENYL)-9,9-DIMETHYL-2-(2-PYRIDYL)-8,9,10,12-TETRAHYDRO-11H-CHROMENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-11-ONE is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Propiedades
Fórmula molecular |
C27H25N5O4 |
|---|---|
Peso molecular |
483.5 g/mol |
Nombre IUPAC |
9-(3,4-dimethoxyphenyl)-5,5-dimethyl-13-pyridin-2-yl-2-oxa-12,14,15,17-tetrazatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),11,13,16-pentaen-7-one |
InChI |
InChI=1S/C27H25N5O4/c1-27(2)12-17(33)22-20(13-27)36-26-23(21(22)15-8-9-18(34-3)19(11-15)35-4)25-30-24(31-32(25)14-29-26)16-7-5-6-10-28-16/h5-11,14,21H,12-13H2,1-4H3 |
Clave InChI |
OOHMBDMNUPIBPH-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2=C(C(C3=C(O2)N=CN4C3=NC(=N4)C5=CC=CC=N5)C6=CC(=C(C=C6)OC)OC)C(=O)C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-Methylphenoxy)methyl]-12-(3-pyridyl)-12H-chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-9-OL](/img/structure/B10869234.png)

![2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B10869249.png)
![2-[(2-bromophenyl)carbonyl]-N-[4-(phenylamino)phenyl]hydrazinecarbothioamide](/img/structure/B10869255.png)
![2-[(2-bromophenyl)carbonyl]-N-(2,3-dimethylphenyl)hydrazinecarbothioamide](/img/structure/B10869256.png)
![6-chloro-3-[4-(diphenylmethyl)piperazin-1-yl]-4-phenylquinolin-2(1H)-one](/img/structure/B10869264.png)
![2-[1-{7-[2-(dimethylamino)ethyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl}-3-(methylsulfanyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B10869267.png)
![9-Tert-butyl-2-[(4-methylphenoxy)methyl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10869279.png)
![N-(4-bromophenyl)-2-{[5-(diphenylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10869285.png)
![4-[(3-Aminonaphthalen-2-yl)amino]-5-nitrobenzene-1,2-dicarbonitrile](/img/structure/B10869289.png)
![2-methoxy-6-{(E)-[2-(2-methylphenyl)hydrazinylidene]methyl}phenol](/img/structure/B10869292.png)

![N-cyclopropyl-4-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]piperidine-1-carbothioamide](/img/structure/B10869305.png)
